molecular formula C16H24ClNO2 B4403825 1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride

1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride

Cat. No. B4403825
M. Wt: 297.82 g/mol
InChI Key: SMNIUNYKIWIVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(3-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride, commonly known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. MDPV is a potent psychostimulant that has been used as a recreational drug due to its euphoric and stimulating effects. However, MDPV has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This results in the stimulating and euphoric effects of the drug.
Biochemical and Physiological Effects:
MDPV has been shown to cause a range of biochemical and physiological effects in laboratory experiments. These include increased locomotor activity, hyperthermia, tachycardia, and hypertension. MDPV has also been found to have reinforcing properties, which may contribute to its addictive potential.

Advantages and Limitations for Lab Experiments

MDPV has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using MDPV is that it has a well-defined mechanism of action, which allows researchers to study the specific effects of the drug on the brain. However, one limitation of using MDPV in laboratory experiments is that it has a high potential for abuse and addiction, which may limit its usefulness in some studies.

Future Directions

There are several possible future directions for research on MDPV. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of ADHD and other psychiatric disorders. Another area of interest is the development of new drugs that target the dopamine transporter, which may have fewer side effects and a lower potential for abuse than MDPV. Finally, further research is needed to better understand the long-term effects of MDPV use on the brain and behavior.

Scientific Research Applications

MDPV has been studied for its potential therapeutic applications in scientific research. It has been found to have an affinity for the dopamine transporter, which makes it a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. MDPV has also been studied for its potential as an antidepressant and anxiolytic.

properties

IUPAC Name

1-[2-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13-6-5-9-17(12-13)10-11-19-16-8-4-3-7-15(16)14(2)18;/h3-4,7-8,13H,5-6,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNIUNYKIWIVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=CC=C2C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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